molecular formula C13H12ClNO3S B5641774 N-(2-chlorophenyl)-4-methoxybenzenesulfonamide

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide

Cat. No. B5641774
M. Wt: 297.76 g/mol
InChI Key: GHLIAQXGMBEFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide and related compounds involves one-pot reactions under solvent-free conditions, highlighting the efficiency and green chemistry aspects of their production. For instance, N-acyl-N-(4-chlorophenyl)-4-nitrobenzenesulfonamides have been developed as chemoselective N-acylation reagents, showing the versatility of sulfonamide compounds in organic synthesis (Ebrahimi et al., 2015).

Molecular Structure Analysis

Molecular structure analysis of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide derivatives reveals significant insights into their geometric parameters and interaction energies. Studies using spectroscopic and computational methods have provided detailed information on the monomer and dimer structures, highlighting the importance of N-H⋯O hydrogen bonds and π⋯π stacking interactions in stabilizing these compounds (Karakaya et al., 2015).

Chemical Reactions and Properties

The chemical reactions involving N-(2-chlorophenyl)-4-methoxybenzenesulfonamide derivatives include chlorination and acylation, demonstrating their reactivity and potential for further functionalization. N-chloro-N-methoxybenzenesulfonamide serves as an effective chlorinating reagent, offering a pathway to obtain chlorinated products from various substrates with good to high yields (Pu et al., 2016).

Physical Properties Analysis

The physical properties of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide derivatives, including their crystal structures, have been extensively studied. For example, the crystal structures of related compounds reveal diverse supramolecular architectures, controlled by various weak interactions such as C—H⋯O and C—H⋯πaryl interactions, providing insight into the solid-state properties of these materials (Rodrigues et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(2-chlorophenyl)-4-methoxybenzenesulfonamide derivatives, including their reactivity and interaction with biological targets, have been the subject of research aimed at exploring their potential applications. Docking studies and enzyme inhibitory kinetics have been utilized to assess the therapeutic potential of these compounds, for instance, in the context of Alzheimer’s disease, demonstrating their relevance in medicinal chemistry (Abbasi et al., 2018).

Mechanism of Action

If the compound has biological activity, its mechanism of action would be studied. This could involve looking at what biological targets it interacts with, and how this interaction leads to its effects .

Safety and Hazards

The compound’s toxicity would likely be assessed, along with other potential hazards like flammability, reactivity, and environmental impact .

Future Directions

This could involve looking at potential applications for the compound, based on its properties and biological activity. It might also involve developing more efficient synthesis methods, or studying its behavior under various conditions .

properties

IUPAC Name

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO3S/c1-18-10-6-8-11(9-7-10)19(16,17)15-13-5-3-2-4-12(13)14/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLIAQXGMBEFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-methoxybenzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.